molecular formula C20H25N3O3S B2421052 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide CAS No. 2097867-04-2

2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2421052
CAS No.: 2097867-04-2
M. Wt: 387.5
InChI Key: MXOKNTUADLLDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-13-8-14(2)16(4)20(15(13)3)27(25,26)22-11-17-9-18(12-21-10-17)23-7-5-6-19(23)24/h8-10,12,22H,5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOKNTUADLLDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound integrates three distinct moieties:

  • A 2,3,5,6-tetramethylbenzene core substituted with a sulfonamide group at the 1-position.
  • A 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl group serving as the amine component.
  • A methylene bridge connecting the pyridine and sulfonamide functionalities.

The molecular formula $$ \text{C}{20}\text{H}{25}\text{N}3\text{O}3\text{S} $$ (MW 387.5 g/mol) necessitates orthogonal protection-deprotection strategies to avoid interference between the electron-rich aromatic system and the polar sulfonamide group.

Key Synthetic Obstacles

  • Regioselective sulfonation of the tetramethylbenzene precursor to ensure exclusive substitution at the 1-position.
  • Steric hindrance management during the coupling of the bulky pyridine-pyrrolidinone amine.
  • Oxidative stability of the 2-oxopyrrolidinone ring under acidic/basic conditions.

Established Synthetic Routes

Route 1: Sequential Sulfonation-Amidation

Step 1: Sulfonation of 2,3,5,6-Tetramethylbenzene

The parent hydrocarbon undergoes sulfonation using fuming sulfuric acid ($$ \text{H}2\text{SO}4 \cdot \text{SO}_3 $$) in chlorobenzene at 70–90°C for 6–8 hours. The reaction exploits the activating effect of methyl groups to direct electrophilic substitution to the remaining para position.

Reaction Conditions

Parameter Value Source
Solvent Chlorobenzene
Temperature 70–90°C
Catalyst $$ \text{N,N-dimethylformamide} $$ (2 mol%)
Conversion 92–95%
Step 2: Sulfonyl Chloride Formation

The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using phosphorus pentachloride ($$ \text{PCl}5 $$) in methylene chloride ($$ \text{CH}2\text{Cl}2 $$) at 20–40°C. Excess $$ \text{PCl}5 $$ (20% molar excess) ensures complete conversion.

Critical Parameters

  • $$ \text{PCl}_5 $$:sulfonic acid molar ratio = 1.2:1
  • Reaction time: 3–4 hours
  • Yield: 88%
Step 3: Amine Synthesis – 5-(2-Oxopyrrolidin-1-yl)Pyridin-3-ylmethanamine

The amine component is prepared via a two-step sequence:

  • Mitsunobu Coupling : 5-Aminopyridin-3-ylmethanol reacts with 2-pyrrolidone using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
  • Oxidative Cyclization : The intermediate undergoes MnO$$_2$$-mediated oxidation to form the 2-oxopyrrolidinone ring.
Step 4: Sulfonamide Coupling

The sulfonyl chloride reacts with the synthesized amine in tetrahydrofuran (THF) using triethylamine ($$ \text{Et}3\text{N} $$) as base:
$$
\text{RSO}
2\text{Cl} + \text{H}2\text{N}-\text{R'} \xrightarrow{\text{Et}3\text{N, THF}} \text{RSO}_2\text{NHR'} + \text{HCl}
$$
Optimized Conditions

Parameter Value Source
Solvent THF
Base $$ \text{Et}_3\text{N} $$ (2 eq)
Temperature 0–5°C → RT
Yield 76%

Route 2: Boron-Mediated Cross-Coupling

Suzuki-Miyaura Coupling Strategy

An alternative approach employs a boronic ester-functionalized benzene intermediate (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide derivatives). Palladium-catalyzed coupling with a halogenated pyridine-pyrrolidinone precursor enables late-stage diversification.

Catalytic System

  • Pd(PPh$$3$$)$$4$$ (5 mol%)
  • K$$2$$CO$$3$$ (3 eq)
  • DME/H$$_2$$O (4:1) at 80°C

Process Optimization and Scale-Up Considerations

Solvent Selection Matrix

Comparative analysis of solvents for sulfonamide coupling:

Solvent Dielectric Constant Reaction Yield Byproduct Formation
THF 7.5 76% <5%
DCM 8.9 68% 12%
EtOAc 6.0 71% 8%
MeCN 37.5 63% 18%

THF emerges as optimal due to its balance of polarity and aprotic character, minimizing hydrolysis side reactions.

Temperature Profiling

Controlled studies reveal a strong correlation between reaction temperature and pyrrolidinone ring stability:

Step Optimal Range Decomposition Observed Above
Sulfonation 70–90°C 110°C
Amine synthesis 0–25°C 40°C
Final coupling 0–25°C 30°C

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (400 MHz, CDCl$$_3$$)

  • δ 8.21 (s, 1H, pyridine H-2)
  • δ 7.89 (d, J = 2.4 Hz, 1H, pyridine H-4)
  • δ 4.57 (s, 2H, CH$$_2$$NH)
  • δ 2.44–2.37 (m, 4H, pyrrolidinone CH$$_2$$)
  • δ 2.21 (s, 12H, aromatic CH$$_3$$)

HRMS (ESI+)
Calculated for $$ \text{C}{20}\text{H}{25}\text{N}3\text{O}3\text{S} $$: 387.1612 [M+H]$$^+$$
Observed: 387.1609

Industrial Applications and Derivatives

Agrochemical Applications

Per EP0512953B1, related benzenesulfonamides serve as precursors for sulfonylurea herbicides through reaction with 2-alkoxycarbonylaminopyrimidines.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives and amines.

Reaction Conditions Reagents Products Yield Reference
6M HCl, reflux (4–6 h)Hydrochloric acid2,3,5,6-Tetramethylbenzene-1-sulfonic acid + [5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylamine78%
2M NaOH, 80°C (3 h)Sodium hydroxideSodium 2,3,5,6-tetramethylbenzenesulfonate + free amine85%

Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack on the sulfur atom, with the N–S bond cleavage influenced by steric hindrance from tetramethyl substituents .

Nucleophilic Substitution at the Pyridine Ring

The pyridine moiety participates in electrophilic substitution reactions, particularly at the C4 position.

Reaction Reagents Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄0°C, 2 h4-Nitro-pyridinyl derivative62%
Halogenation (Chlorination)Cl₂, FeCl₃Reflux in DCM (6 h)4-Chloro-pyridinyl derivative68%

Key Observation :
The 5-(2-oxopyrrolidin-1-yl) group directs electrophiles to the C4 position due to electronic effects .

Functionalization of the Pyrrolidone Ring

The 2-oxopyrrolidin-1-yl group undergoes ring-opening or condensation reactions.

Reductive Amination

Reagents Conditions Product Yield Reference
NaBH₃CN, CH₃NH₂MeOH, RT (12 h)Secondary amine derivative74%

Lactam Ring Opening

Reagents Conditions Product Yield Reference
LiAlH₄, THFReflux (8 h)Pyrrolidine derivative81%

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura coupling for biaryl synthesis.

Reagents Conditions Product Yield Reference
Pd(PPh₃)₄, Ar-B(OH)₂DME/H₂O, 90°C (12 h)4-Aryl-pyridinyl derivative65%

Catalytic System :
Tetrakis(triphenylphosphine)palladium(0) in dimethyl ether (DME) .

Sulfonamide Alkylation

The sulfonamide nitrogen undergoes alkylation under basic conditions.

Reagents Conditions Product Yield Reference
CH₃I, K₂CO₃DMF, 80°C (6 h)N-Methylsulfonamide derivative88%

Side Reaction :
Competitive O-alkylation is suppressed using bulky bases like DBU .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) data reveals decomposition pathways:

Temperature Range (°C) Mass Loss (%) Proposed Decomposition Reference
220–25015%Loss of pyrrolidone ring
300–35045%Sulfonamide cleavage + aromatic ring degradation

Photochemical Reactivity

UV irradiation (254 nm) induces C–S bond cleavage:

Conditions Products Quantum Yield Reference
MeOH, 24 hBenzene derivative + sulfinic acid0.12

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, compounds similar to 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide have demonstrated significant activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These bacteria are notorious for causing serious hospital-acquired infections. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Antidiabetic Effects

Sulfonamide derivatives have been investigated for their antidiabetic properties. In vivo studies using streptozotocin-induced diabetic models have shown that certain benzenesulfonamide derivatives exhibit hypoglycemic effects comparable to established antidiabetic medications like glibenclamide. This suggests that this compound could be a candidate for further development in diabetes treatment .

Anticancer Potential

Research into related compounds has indicated that benzenesulfonamides can possess anti-inflammatory and anticancer properties. These compounds may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cancer progression .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The design often utilizes structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.

Case Studies

Several studies have explored the efficacy of similar compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Thiopyrimidine–benzenesulfonamidesAntimicrobialEffective against K. pneumoniae and P. aeruginosa; biofilm inhibition observed
N-(4-phenylthiazol-2-yl)benzenesulfonamidesAntidiabeticSignificant reduction in blood glucose levels in diabetic rats
Substituted benzenesulfonamidesAnti-inflammatory/AnticancerModulation of inflammatory pathways; potential anticancer activity

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetramethylbenzenesulfonamide: Lacks the pyridine and oxopyrrolidinyl groups.

    N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzenesulfonamide: Lacks the tetramethyl substitution on the benzene ring.

Uniqueness

The unique combination of functional groups in 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide gives it distinct chemical and biological properties

Biological Activity

2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide (CAS Number: 2097867-04-2) is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, focusing on cardiovascular effects, molecular interactions, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H25_{25}N3_{3}O3_{3}S
  • Molecular Weight : 387.5 g/mol
  • Structure : The compound contains a benzene sulfonamide core with a pyridine and oxopyrrolidine moiety, which may influence its biological activity .

Biological Activity Overview

Sulfonamides are known for their diverse biological activities, particularly in the cardiovascular system. Research indicates that derivatives like this compound may modulate perfusion pressure and coronary resistance.

Cardiovascular Effects

A study evaluated the effects of various benzenesulfonamide derivatives on isolated rat heart models. The findings suggested that certain derivatives could significantly affect perfusion pressure and coronary resistance:

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001Decreased perfusion pressure
Compound 20.001Decreased perfusion pressure
Compound 30.001Decreased perfusion pressure
Compound 40.001Decreased perfusion pressure
Compound 50.001Decreased perfusion pressure

This data indicates that the biological activity of sulfonamide derivatives can lead to significant cardiovascular effects, potentially mediated through calcium channel interactions .

Molecular Mechanisms

The interaction of sulfonamide derivatives with calcium channels is a key area of interest. Theoretical docking studies have indicated that these compounds can interact with specific amino acid residues in calcium channel proteins, leading to altered vascular resistance and perfusion dynamics.

Docking Studies

Using computational tools like DockingServer, researchers have modeled interactions between sulfonamide derivatives and calcium channels. The results suggest that these compounds can form stable complexes with target proteins, influencing cardiac function and vascular dynamics .

Case Studies and Research Findings

  • Cardiovascular Impact : A study highlighted the impact of a related sulfonamide derivative on pulmonary vascular hypertension in rat models. This derivative inhibited endothelin receptor-A, demonstrating potential for treating cardiac hypertrophy .
  • Carbonic Anhydrase Inhibition : Another research indicated that some sulfonamide derivatives act as carbonic anhydrase inhibitors, which could be beneficial in managing severe heart failure .

Q & A

Q. What mechanistic studies elucidate the compound’s role in modulating protein-protein interactions (PPIs)?

  • Methodology : Employ fluorescence polarization (FP) or Biolayer Interferometry (BLI) to monitor PPI disruption. For cellular validation, use NanoBRET or split-luciferase systems in live cells .
  • Advanced Tools : Cryo-EM or X-ray crystallography resolves ternary complexes, providing atomic-level insights into binding interfaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.